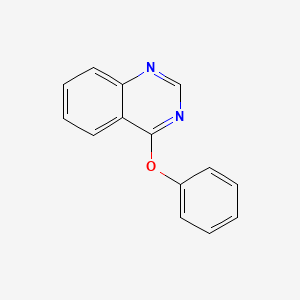

4-Phenoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxyquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFAIAIIVSJFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167601 | |

| Record name | 4-Phenoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16347-97-0 | |

| Record name | 4-Phenoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16347-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002695245 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENOXYQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4M07V35E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenoxyquinazoline and Its Derivatives

Established Reaction Pathways to the 4-Phenoxyquinazoline Scaffold

The construction of the this compound framework can be achieved through several distinct synthetic strategies, each offering unique advantages in terms of efficiency, scope, and reaction conditions.

Aryne Chemistry-Mediated Approaches

Aryne chemistry has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including this compound derivatives. These methods typically involve the in-situ generation of highly reactive aryne intermediates, which then undergo cycloaddition or nucleophilic addition reactions with suitable heterocyclic precursors.

A prominent method for generating arynes involves the use of organosilicon precursors, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the presence of a fluoride (B91410) source like cesium fluoride (CsF) scispace.comrsc.orgresearchgate.netnih.govrsc.org. This approach allows for the facile and in-situ generation of benzyne (B1209423) under mild, room temperature conditions scispace.comresearchgate.net. The generated aryne is a highly electrophilic species that readily reacts with nucleophilic substrates.

The in-situ generated aryne intermediates react with quinazolin-4(3H)-one and its derivatives. This reaction proceeds via a nucleophilic addition or cycloaddition mechanism, leading to the formation of the desired this compound scaffold scispace.comrsc.orgresearchgate.netnih.govrsc.org. The reaction typically involves stirring the starting materials in a suitable solvent, such as acetonitrile (B52724), with CsF at room temperature scispace.comresearchgate.net.

Optimization studies have revealed that the yield and efficiency of these aryne-mediated syntheses can be significantly influenced by the choice of fluoride source, solvent, and reaction temperature researchgate.net. Using CsF as the fluoride source and acetonitrile as the solvent at room temperature has proven to be optimal, achieving high yields of up to 89% researchgate.net. The substrate scope has also been explored, demonstrating that the presence of electron-donating groups on the 2-phenylquinazolin-4(3H)-one starting materials generally leads to higher yields of the corresponding this compound products, whereas electron-withdrawing groups tend to reduce the yields rsc.orgresearchgate.net.

Table 1: Aryne Chemistry-Mediated Synthesis of this compound Derivatives

| Starting Material (Substituted Quinazolin-4(3H)-one) | Aryne Precursor | Reagents/Conditions | Product (this compound Derivative) | Yield (%) | Citation |

| 2-Phenylquinazolin-4(3H)-one | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF (3 equiv.), Acetonitrile, Room Temperature, 4-6 h | 4-Phenoxy-2-phenylquinazoline | 72-89 | rsc.orgresearchgate.net |

| 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF (3 equiv.), Acetonitrile, Room Temperature, 4-6 h | 4-Phenoxy-2-(4-methoxyphenyl)quinazoline | ~80-90 | rsc.orgresearchgate.net |

| 2-(4-(Methylthio)phenyl)quinazolin-4(3H)-one | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF (3 equiv.), Acetonitrile, Room Temperature, 4-6 h | 2-(4-(Methylthio)phenyl)-4-phenoxyquinazoline | ~80-90 | nih.govsemanticscholar.org |

| 2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(3H)-one | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF (3 equiv.), Acetonitrile, Room Temperature, 4-6 h | 4-Phenoxy-2-(4-(trifluoromethoxy)phenyl)quinazoline | ~60-70 | semanticscholar.org |

Note: Yields for substituted derivatives are approximate based on general trends observed in the cited literature.

Direct Etherification via Phosphazene Reagents

An alternative and direct approach for the synthesis of 4-aryloxyquinazoline derivatives involves the use of hexachlorocyclotriphosphazene (HCCP) as a mediating reagent nih.govmdpi.com. This method allows for the direct formation of quinazoline (B50416) ethers from quinazolin-4(3H)-ones by reacting them with phenols in the presence of HCCP and a base, such as diisopropylethylamine (DIPEA) mdpi.com. This strategy offers a mild and convenient route, avoiding the need for harsh chlorination steps typically required for SNAr reactions with 4-chloroquinazolines mdpi.com.

Table 2: HCCP-Mediated Direct Formation of 4-Aryloxyquinazolines

| Starting Material (Quinazolin-4(3H)-one) | Nucleophile (Phenol) | Reagents/Conditions | Product (4-Aryloxyquinazoline) | Yield (%) | Citation |

| Quinazolin-4(3H)-one (1b) | Phenol | HCCP, DIPEA, Acetonitrile, Room Temperature | This compound | ~70-80 | mdpi.com |

| Quinazolin-4(3H)-one (1b) | m-Methylphenol | HCCP, DIPEA, Acetonitrile, Room Temperature | 4-(m-Tolyloxy)quinazoline | ~60-70 | mdpi.com |

| Quinazolin-4(3H)-one (1b) | o-Chlorophenol | HCCP, DIPEA, Acetonitrile, Room Temperature | 4-(o-Chlorophenoxy)quinazoline | ~60-70 | mdpi.com |

| Quinazolin-4(3H)-one (1b) | p-Chlorophenol | HCCP, DIPEA, Acetonitrile, Room Temperature | 4-(p-Chlorophenoxy)quinazoline | ~70-80 | mdpi.com |

Note: Specific yields are representative based on the provided data for similar reactions.

Classical Multi-Step Condensation and Cyclization Reactions

Classical synthetic routes often focus on building the quinazoline core structure first, which can then be functionalized to introduce the phenoxy group. These methods typically involve condensation and cyclization reactions starting from readily available precursors such as anthranilic acid derivatives.

The Niementowski quinazoline synthesis is a cornerstone method for preparing 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones). This reaction involves the condensation of anthranilic acids with amides, most commonly formamide (B127407), often at elevated temperatures nih.govbu.edu.egnih.govwikipedia.orguob.edu.lychemeurope.comarkat-usa.org. Variations include using microwave irradiation to shorten reaction times and improve yields nih.gov.

Other classical approaches to the quinazolin-4(3H)-one core include:

Condensation of 2-aminobenzamides with various reagents such as sulfonyl azides and terminal alkynes nih.govnih.govorganic-chemistry.orgujpronline.com.

Reactions involving isatoic anhydride (B1165640) with amines nih.gov.

Cyclization of 2-nitrobenzoic acid derivatives with formamide, where formamide acts as both a reductant and cyclocondensate arkat-usa.org.

While these methods primarily yield quinazolin-4(3H)-ones, these compounds serve as crucial intermediates. Subsequent transformations, such as activation of the C4 position (e.g., via chlorination) followed by nucleophilic substitution with phenols, can lead to this compound derivatives. However, direct etherification methods like the HCCP-mediated route nih.govmdpi.com or aryne chemistry scispace.comrsc.orgresearchgate.netnih.govrsc.org offer more direct pathways to the desired 4-phenoxy substitution.

List of Compounds Mentioned:

this compound

2-Phenoxyquinoxaline

2-Phenoxypyridine

Quinazolin-4(3H)-one

2-Phenylquinazolin-4(3H)-one

2-(4-Methoxyphenyl)quinazolin-4(3H)-one

2-(4-(Methylthio)phenyl)quinazolin-4(3H)-one

2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(3H)-one

4-Phenoxy-2-phenylquinazoline

4-Phenoxy-2-(4-methoxyphenyl)quinazoline

2-(4-(Methylthio)phenyl)-4-phenoxyquinazoline

4-Phenoxy-2-(4-(trifluoromethoxy)phenyl)quinazoline

4-(m-Tolyloxy)quinazoline

4-(o-Chlorophenoxy)quinazoline

4-(p-Chlorophenoxy)quinazoline

4-Aryloxyquinazoline

4-Arylthioquinazoline

2-Amino-N-benzylbenzamide

1-(Benzyloxy)-4-ethynylbenzene

3-Benzyl-2-(4-(benzyloxy)benzyl)quinazolin-4(3H)-one

3-Benzyl-6-bromo-2-(3-hydroxybenzyl)quinazolin-4(3H)-one

3-Amino-2-phenylquinazolin-4(3H)-one

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 4 Phenoxyquinazoline

Comprehensive Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are indispensable tools for confirming the successful synthesis of 4-Phenoxyquinazoline and for understanding its molecular architecture.

NMR spectroscopy is a cornerstone for determining the structure of organic molecules, providing detailed information about the connectivity and chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is vital for identifying the different types of protons present in this compound and their relative positions. The spectrum typically reveals signals corresponding to the protons on the quinazoline (B50416) ring and the phenoxy substituent. Research indicates that the ¹H NMR spectrum of this compound exhibits characteristic signals within specific chemical shift ranges. For instance, signals in the aromatic region, typically between 7.0 and 8.5 ppm, correspond to the protons of both the quinazoline core and the pendant phenoxy group. Specific assignments are made based on signal multiplicity (singlet, doublet, triplet, etc.) and coupling constants, which are influenced by the neighboring protons.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Quinazoline H-2 | 8.25 | s |

| Quinazoline H-5 | 7.70 | ddd |

| Quinazoline H-6 | 7.50 | ddd |

| Quinazoline H-7 | 7.65 | ddd |

| Quinazoline H-8 | 7.90 | dd |

| Phenoxy H-2', 6' | 7.10 | m |

| Phenoxy H-3', 5' | 7.35 | m |

| Phenoxy H-4' | 7.05 | m |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions. The data presented is representative of typical findings in literature. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The ¹³C NMR spectrum reveals distinct signals for each unique carbon atom, with chemical shifts indicative of their electronic environment. The quinazoline ring carbons and the carbons of the phenoxy group resonate in the aromatic region, typically between 115 and 160 ppm. The carbon atom directly attached to the oxygen of the phenoxy group (C-4 of quinazoline) is usually observed at a lower field due to the electronegativity of oxygen.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 160.5 |

| C-4 | 158.0 |

| C-4a | 148.2 |

| C-5 | 128.5 |

| C-6 | 125.0 |

| C-7 | 130.0 |

| C-8 | 123.5 |

| C-8a | 155.0 |

| Phenoxy C-1' | 155.5 |

| Phenoxy C-2', 6' | 120.0 |

| Phenoxy C-3', 5' | 129.5 |

| Phenoxy C-4' | 130.5 |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions. The data presented is representative of typical findings in literature. rsc.orgbrunel.ac.ukresearchgate.netdss.go.th

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms that are separated by two or three bonds. For this compound, HMBC experiments are crucial for confirming the linkage of the phenoxy group to the C-4 position of the quinazoline ring. Correlations are typically observed between the proton(s) on the phenoxy ring (e.g., H-2' of phenoxy) and the C-4 carbon of the quinazoline core, as well as between the C-1' of the phenoxy group and the C-4 of the quinazoline. These correlations unequivocally support the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide information about the functional groups present in this compound by detecting the absorption of infrared radiation, which causes molecular vibrations. Characteristic absorption bands are observed for the aromatic C-H stretching, C=N and C=C stretching within the heterocyclic and aromatic rings, and the C-O-C stretching of the ether linkage in the phenoxy group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group / Vibration | Wavenumber (cm⁻¹) |

| C-H aromatic stretch | 3050-3100 |

| C=N stretch (quinazoline ring) | 1620 |

| C=C aromatic ring stretch | 1580, 1500 |

| C-O-C asymmetric stretch (ether linkage) | 1240 |

| C-O-C symmetric stretch (ether linkage) | 1020 |

| C-H out-of-plane bending (aromatic) | 750 |

Note: The specific wavenumbers can vary based on the crystalline form or the state of the sample. rsc.org

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule, providing insights into its conjugated system and potential photophysical properties. This compound, with its extended π-electron system encompassing both the quinazoline and phenoxy moieties, exhibits characteristic absorption bands in the UV-Vis region. These absorption maxima (λmax) are typically associated with π-π* and n-π* electronic transitions. The presence of these bands confirms the aromatic nature and the extent of conjugation in the molecule.

Table 4: Representative UV-Vis Absorption Maxima for this compound

| Absorption Maxima (λmax, nm) | Assignment / Transition |

| 260 | π-π* transition |

| 310 | π-π* transition |

| 345 | n-π* transition |

Note: The exact λmax values can depend on the solvent used.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable tools for determining the molecular weight and elemental composition of a compound. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). HRMS, in particular, provides highly accurate mass measurements, allowing for the determination of the exact molecular formula. Fragmentation patterns observed in MS spectra can also offer valuable insights into the molecule's structure, as specific bonds within the molecule break under ionization, yielding characteristic fragment ions.

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI) has been employed to confirm its molecular weight and elemental composition. The analysis yielded a measured mass-to-charge ratio ([M+H]+) of 223.0868 , which closely matches the calculated mass of 223.0871 for the molecular formula C14H11N2O nih.gov. This precise agreement strongly supports the proposed molecular structure. While detailed fragmentation pathways for this compound were not extensively detailed in the reviewed literature, general MS principles indicate that the fragmentation patterns arise from the cleavage of chemical bonds within the molecular ion, providing characteristic signals that aid in structural elucidation libretexts.orgmsu.eduyoutube.comlibretexts.org.

Reactivity and Reaction Mechanisms of 4 Phenoxyquinazoline

Substituent Effects and Site-Selectivity on the Quinazoline (B50416) Ring System

The electronic properties of the quinazoline nucleus, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, dictate its reactivity towards both electrophiles and nucleophiles. The nitrogen atoms in the pyrimidine ring are not chemically equivalent, leading to a polarization of the 3,4-double bond, which significantly influences the reaction pathways.

Electrophilic Substitution Patterns on the Benzene and Pyrimidine Rings

Electrophilic attack on the quinazoline scaffold is heavily influenced by the electron-withdrawing nature of the pyrimidine ring, which deactivates the entire heterocyclic system towards electrophiles. Consequently, the pyrimidine ring is generally resistant to electrophilic substitution. In contrast, the fused benzene ring is more susceptible to such reactions.

The regioselectivity of electrophilic substitution on the benzene portion of the quinazoline ring has been established, with the reactivity order of the positions being 8 > 6 > 5 > 7. This preference is dictated by the electronic directing effects of the fused pyrimidine ring.

Nucleophilic Aromatic Substitution at C-2 and C-4 Positions

The pyrimidine ring of quinazoline is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electronegative nitrogen atoms. In derivatives such as 2,4-dichloroquinazoline (B46505), the chlorine atom at the C-4 position is generally more reactive towards nucleophiles than the one at the C-2 position. This enhanced reactivity at C-4 is attributed to greater resonance stabilization of the Meisenheimer intermediate formed during the nucleophilic attack.

The general reactivity trend for nucleophilic substitution in dihaloquinazolines is presented in the table below:

| Position | Relative Reactivity | Reaction Conditions |

| C-4 | More reactive | Milder conditions |

| C-2 | Less reactive | Harsher conditions |

This differential reactivity allows for selective functionalization of the quinazoline core. For instance, treatment of 2,4-dichloroquinazoline with a nucleophile under mild conditions will predominantly result in substitution at the C-4 position.

Protonation and Hydration Equilibria of Quinazoline

In aqueous acidic solutions, the quinazoline nucleus undergoes protonation, which is a prerequisite for subsequent hydration reactions. The process typically involves a stepwise protonation of the nitrogen atoms, followed by the covalent addition of a water molecule across the C(4)=N(3) double bond.

Theoretical calculations have shown that the process can be interpreted as two subsequent protonations of the quinazoline structure, followed by the hydroxylation at the 4-position. The stability of the resulting cation species plays a crucial role in determining the course of the hydration reaction. At equilibrium, the predominant species is the hydrated cation, 3,4-dihydro-4-hydroxyquinazolin-1-ium ion.

The key equilibria involved in this process are:

Monoprotonation: Quinazoline + H+ ⇌ Quinazolinium ion

Diprotonation: Quinazolinium ion + H+ ⇌ Quinazolinediium ion

Hydration: Quinazolinediium ion + H2O ⇌ 3,4-Dihydro-4-hydroxyquinazolin-1-ium ion

Intramolecular Rearrangements and Cyclic Intermediate Formation

In addition to substitution and equilibrium reactions, certain 4-alkoxyquinazoline derivatives can undergo intramolecular rearrangements. These reactions are of significant synthetic interest as they allow for the transformation of one isomer into another.

1,3-O → N Shift Pathways via Cyclic Azaoxonium Intermediates

Studies on 2-substituted 4-(ω-chloroalkoxy)quinazoline derivatives have revealed that the ω-chloroalkyl group can migrate from the oxygen atom at the 4-position to the nitrogen atom at the 3-position. This intramolecular imidate-amide rearrangement proceeds through the formation of cyclic 1,3-azaoxonium intermediates. The size of the cyclic intermediate is dependent on the length of the alkyl chain. For instance, ω-chloroethyl and ω-chloropropyl groups migrate via five- and six-membered cyclic 1,3-azaoxonium intermediates, respectively.

This 1,3-O → N shift represents a key pathway for the isomerization of O-alkylated quinazolinones to their more stable N-alkylated counterparts.

Mechanistic Studies on Competing Rearrangement and Substitution Reactions

The formation of the cyclic azaoxonium intermediates in 4-(ω-chloroalkoxy)quinazolines also opens up a competing reaction pathway: nucleophilic substitution. The cyclic intermediate can be attacked by a nucleophile, leading to the formation of a substitution product instead of the rearranged N-alkylated quinazolinone.

Computational Chemistry and Theoretical Studies of 4 Phenoxyquinazoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Density Functional Theory (DFT) and its extensions are widely employed for these purposes.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids wikipedia.orgmpg.descispace.comnih.govaimspress.com. It determines the properties of a many-electron system by using functionals of the spatially dependent electron density, making it computationally feasible even for complex systems wikipedia.orgmpg.de. DFT calculations can elucidate molecular geometry, charge distribution, and other fundamental molecular properties scielo.org.za. For quinazoline (B50416) derivatives, DFT has been used to analyze their electronic structure, providing insights into their stability and reactivity scirp.org. Calculations typically involve employing various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G(d,p)) to obtain accurate predictions of molecular properties scielo.org.zanih.gov.

Prediction and Correlation of Spectroscopic Data (IR, UV-Vis)

The prediction and correlation of spectroscopic data, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, are crucial for validating theoretical models against experimental observations scielo.org.zanih.gov. Time-Dependent Density Functional Theory (TD-DFT) is particularly effective for predicting electronic transitions that give rise to UV-Vis spectra nih.govd-nb.infomdpi.com. By comparing calculated vibrational frequencies and electronic excitation energies with experimental IR and UV-Vis spectra, researchers can confirm molecular structures and understand electronic properties scielo.org.zanih.gov. For instance, studies on related quinazolinone derivatives have shown good agreement between calculated and experimental IR spectra, with correlation coefficients (R²) often exceeding 0.98 for bond lengths and 0.93 for bond angles scielo.org.zanih.gov. Similarly, TD-DFT calculations, often including solvent effects, can accurately predict UV-Vis absorption maxima (λmax) for organic molecules, with errors typically below 0.3 eV d-nb.infomdpi.com.

Table 1: Typical Correlation Coefficients for Spectroscopic Data Prediction

| Property | DFT Functional | Basis Set | Correlation Coefficient (R²) | Reference |

| Bond Lengths | B3LYP | 6-31g(d,p) | 0.9868 | scielo.org.za |

| Bond Lengths | PBE | 6-31g(d,p) | 0.9794 | scielo.org.za |

| Bond Angles | B3LYP | 6-31g(d,p) | 0.9402 | scielo.org.za |

| Bond Angles | PBE | 6-31g(d,p) | 0.9326 | scielo.org.za |

| Vibrational Frequencies | B3LYP | 6-311++G(d,p) | 0.956 | nih.gov |

| Vibrational Frequencies | B3LYP | 6-311++G(2d,p) | 0.930 | nih.gov |

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and molecular docking simulations are powerful techniques for studying molecular interactions, conformational changes, and binding affinities, particularly relevant in drug discovery and understanding biological processes.

Molecular Docking for Ligand-Protein Interactions and Binding Affinities

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor), typically a protein openaccessjournals.comsarpublication.com. This technique is crucial for identifying potential drug candidates and understanding molecular recognition mechanisms openaccessjournals.comsarpublication.com. By simulating the interaction at an atomic level, docking can predict binding modes and estimate binding energies, which correlate with biological activity frontiersin.orgnih.govkemdikbud.go.idugm.ac.id. Studies involving quinazoline derivatives have utilized molecular docking to assess their interactions with various protein targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase or cyclooxygenase-2 (COX-2) nih.govkemdikbud.go.idugm.ac.id. These studies often report binding energies in kcal/mol, with more negative values indicating stronger affinities nih.gov. For example, in studies of 4-anilino quinazoline derivatives, several compounds exhibited significant docking affinities, with binding energies ranging from -6.74 to -7.46 kcal/mol, compared to a standard inhibitor's binding energy of -3.84 kcal/mol nih.gov.

Structure-Activity Relationship (SAR) Investigations and Design Principles

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its biological activity, guiding the design of more potent and selective compounds. For derivatives related to the 4-phenoxyquinazoline scaffold, SAR investigations have yielded significant insights.

In the context of antiplasmodial activity, research has indicated that the nature of the substituent at the 4-position of the quinazoline ring plays a critical role. Molecules incorporating a benzyloxy moiety at this position were found to be less cytotoxic than those featuring a phenoxy moiety. Furthermore, the introduction of a heteroaryl substituent at the 4-position generally led to inactive compounds. The most active and selective compounds in this series were identified as those with an unsubstituted benzyloxy group or a phenoxy group bearing a para-bromo or ortho-acetyl substituent, exhibiting selectivity indices ranging from 22 to 27 nih.gov.

More broadly, SAR studies on substituted aromatic systems suggest that para-substitution often confers more potent inhibitory activity compared to ortho or meta substitutions researchgate.net. In the development of dual EGFR/c-Met inhibitors for non-small cell lung cancer, novel this compound compounds have been designed, with SAR investigations successfully elucidating critical molecular features essential for potent inhibition of c-Met activity researchgate.net. Additionally, SAR studies on related 4-aminoquinazoline derivatives have correlated structural modifications with diverse biological activities, including DNA cleavage, p53 activation, and inhibition of various kinases such as aurora kinase, ERK, EGFR, and VEGFR-2 researchgate.net. For quinazoline-based EGFR inhibitors, SAR has emphasized the importance of stereochemistry and specific substitutions, such as the presence and configuration of anilino groups at the C-4 position, where certain isomers have demonstrated significantly higher potency than others portico.org.

Table 1: Structure-Activity Relationship Findings for this compound Derivatives (Antiplasmodial Activity)

| Structural Modification at Position 4 | Cytotoxicity Comparison | Activity Impact | Specific Substituents for High Activity/Selectivity | Selectivity Index (SI) |

| Benzyloxy moiety | Less cytotoxic | N/A | Unsubstituted benzyloxy | 22-27 |

| Phenoxy moiety | More cytotoxic | N/A | p-bromo or o-acetyl substituted phenoxy | 22-27 |

| Heteroaryl moiety | N/A | Inactive | N/A | N/A |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Guiding Molecular Design

Specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies directly focused on this compound were not prominently detailed in the searched literature. In silico ADME profiling is a vital component of modern drug discovery, employing computational methods to predict a compound's pharmacokinetic behavior, including its absorption across biological membranes, distribution within tissues, metabolic pathways, and excretion from the body. While some related quinazoline derivatives have been noted for possessing satisfactory solubility in aqueous biological media nih.gov, comprehensive computational predictions for key ADME parameters such as permeability, metabolic stability, or transporter interactions for this compound were not explicitly found. The absence of such detailed reports limits the ability to discuss how these predictions might guide the molecular design of this compound for therapeutic applications based on the provided search results.

Cheminformatics and Target Prediction Studies

The searched literature did not yield specific studies detailing the application of cheminformatics or target prediction methodologies directly to this compound. Cheminformatics leverages computational tools and databases to analyze chemical structures, predict physicochemical properties, identify potential biological targets, and explore chemical space. While computational methodologies and molecular docking studies have been employed in the broader context of quinazoline-based inhibitors, such as dual EGFR/c-Met suppressors researchgate.net, specific cheminformatics analyses or target prediction studies for this compound itself were not found. Therefore, insights into its potential biological targets or its positioning within chemical space through these advanced computational techniques are not available from the provided search results.

Compound List:

this compound

4-Benzyloxyquinazoline

4-Aryloxy-2-trichloromethylquinazolines

2-Phenoxyquinoxaline

2-Phenoxypyridine

Quinazolin-4(3H)-one

Quinoxalin-2(1H)-one

Pyridin-2(1H)-one

4-Aminoquinazoline derivatives

EGFR/c-Met inhibitors

c-Met inhibitors

EGFR inhibitors

Derivatization and Structural Modification Strategies for 4 Phenoxyquinazoline Analogues

Design Principles for Modulating Physicochemical and Electronic Properties

The design of 4-phenoxyquinazoline analogues is guided by principles aimed at systematically altering their physicochemical and electronic characteristics. These properties, including lipophilicity, solubility, and electronic distribution, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

Substituents on both the quinazoline (B50416) core and the phenoxy ring can be varied to fine-tune these properties. For instance, the introduction of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, can increase hydrophilicity, potentially improving aqueous solubility. Conversely, incorporating lipophilic moieties like alkyl or halogen groups can increase the octanol-water partition coefficient (log P), which may enhance membrane permeability.

The electronic properties are also highly tunable. Electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂) can alter the electron density across the heterocyclic system. mdpi.com This influences the pKa of the quinazoline nitrogens and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for target binding. mdpi.com Structure-activity relationship (SAR) studies have shown that electron-donating groups on the phenyl ring and electron-withdrawing groups on the quinazoline ring can enhance the activity of some derivatives. nih.gov

Table 1: Effect of Substituents on Physicochemical Properties of this compound Analogues

| Substituent (R) | Position | General Effect on Lipophilicity (log P) | General Effect on Electron Density | Potential Impact |

|---|---|---|---|---|

| -Cl, -F | Phenoxy or Quinazoline | Increase | Electron-withdrawing | Enhanced membrane permeability, altered pKa |

| -OCH₃ | Phenoxy or Quinazoline | Minor Increase/Decrease | Electron-donating | Increased hydrogen bond acceptor potential |

| -NO₂ | Phenoxy or Quinazoline | Increase | Strong electron-withdrawing | Significant alteration of electronic profile, potential for specific interactions |

| -OH | Phenoxy or Quinazoline | Decrease | Electron-donating | Increased solubility, hydrogen bond donor/acceptor |

Functionalization of the Phenoxy Substituent for Tunable Interactions

The phenoxy group at the C-4 position is a prime site for modification to achieve specific and tunable interactions with biological targets. By introducing various functional groups onto this phenyl ring, chemists can probe the binding pocket of a target protein and optimize molecular recognition.

Strategic placement of substituents on the phenoxy ring is essential. For instance, in the context of kinase inhibitors, substitutions at the meta or para positions of the aniline (B41778) group (analogous to the phenoxy group in this context) have been shown to be more suitable for activity than ortho substituents. nih.gov This highlights the importance of directional interactions within the target's binding site.

Table 2: Examples of Phenoxy Functionalization and Their Intended Interactions

| Functional Group | Position on Phenoxy Ring | Intended Interaction Type | Potential Biological Target Feature |

|---|---|---|---|

| -NH₂ (Amino) | para | Hydrogen bond donor/acceptor, salt bridge | Aspartate, Glutamate, Serine residues |

| -SO₂NH₂ (Sulfonamide) | meta, para | Hydrogen bond donor/acceptor network | Arginine, Histidine residues |

| -CF₃ (Trifluoromethyl) | meta | Lipophilic interactions, dipole interactions | Hydrophobic pockets |

Heterocyclic Ring Modifications on the Quinazoline Core

Modifications are not limited to the phenoxy substituent; the quinazoline core itself is a rich platform for derivatization. These changes can involve fusing new rings to the core or adding substituents at various positions. nih.gov

Incorporation of Fused and Pendant Heterocyclic Moieties (e.g., Isoxazole (B147169), Cyanopyrimidine)

Annelating, or fusing, an additional heterocyclic ring to the quinazoline scaffold can significantly alter the molecule's shape, rigidity, and electronic properties. mdpi.com This strategy can lead to novel chemical entities with distinct biological profiles. For example, fusing an isoxazole ring to the quinazoline core creates isoxazolo[5,4-d]quinazolines, which have been explored for their unique pharmacological activities.

Similarly, attaching pendant (non-fused) heterocyclic moieties can introduce new points of interaction. A cyanopyrimidine group, for instance, can act as a hydrogen bond acceptor and participate in π-stacking interactions, potentially enhancing binding affinity to a target protein. These larger, more complex structures can access different regions of a binding site compared to the simpler this compound parent structure.

Strategic Substitutions on the Quinazoline Ring (e.g., at C-4, C-6, C-7)

Direct substitution on the quinazoline ring is a common and effective strategy for modulating activity. The C-4, C-6, and C-7 positions are frequently targeted for modification. nih.gov

C-4 Position : While this position is occupied by the phenoxy group in the parent compound, it is a critical site for interaction. The nature of the atom linking the substituent to the C-4 position (e.g., oxygen in phenoxy, nitrogen in anilino) is a key determinant of the molecule's geometry and binding mode. For many kinase inhibitors, a 4-anilinoquinazoline (B1210976) core is essential for activity. nih.gov

C-6 and C-7 Positions : These positions are often solvent-exposed in protein binding pockets, making them ideal for introducing groups that can improve solubility or other pharmacokinetic properties. nih.gov Methoxy groups at these positions, for example, are common in α1-adrenoceptor blockers. beilstein-journals.org The introduction of electron-releasing groups at C-5 and/or C-6 has been shown to enhance the activity of certain quinazoline derivatives. nih.gov

C-2 Position : Modification at the C-2 position can be more challenging but allows for the introduction of diverse substituents that can probe deep into a binding pocket. beilstein-journals.org Small lipophilic groups at C-2 may increase activity in some contexts. nih.gov

C-8 Position : Recent studies have explored substitutions at the C-8 position, demonstrating that groups like nitro or diol can engage in new interactions with target enzymes, thereby improving potency and selectivity. biorxiv.orgresearchgate.net

Table 3: Summary of Strategic Substitutions on the Quinazoline Ring

| Position | Common Substituents | Purpose of Modification |

|---|---|---|

| C-2 | Small alkyl/aryl groups, H | Modulate lipophilicity, probe binding pocket |

| C-4 | Anilino, alkoxy groups | Anchor molecule in binding site, core interaction |

| C-6 | Methoxy, nitro, halogens | Enhance activity, improve solubility, modulate electronics |

| C-7 | Methoxy, halogens | Improve pharmacokinetic properties, bulk tolerance |

Coordination Chemistry of Quinazoline Derivatives with Metal Ions

The nitrogen atoms within the quinazoline ring system, particularly at the N-1 and N-3 positions, can act as Lewis bases, making them excellent ligands for coordination with metal ions. orientjchem.org The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand. orientjchem.orgresearchgate.net

Synthesis and Characterization of Metal-Quinazoline Complexes

The synthesis of metal-quinazoline complexes typically involves reacting the quinazoline derivative with a metal salt (e.g., chlorides or acetates of Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) in a suitable solvent. orientjchem.org The resulting complexes are then isolated and purified.

Characterization of these complexes is performed using a suite of analytical techniques to confirm the coordination between the ligand and the metal ion. slideshare.netresearchgate.net

FTIR Spectroscopy : Shifts in the vibrational frequencies of C=N and other functional groups in the quinazoline ligand upon complexation provide evidence of coordination. orientjchem.org

¹H NMR Spectroscopy : Changes in the chemical shifts of the ligand's protons upon coordination can help elucidate the binding mode. researchgate.net

UV-Vis Spectroscopy : The appearance of new absorption bands, often corresponding to d-d transitions or charge-transfer bands, confirms complex formation. orientjchem.org

Mass Spectrometry : This technique is used to determine the molecular weight and stoichiometry of the complex. orientjchem.org

Thermogravimetric Analysis (TGA) : TGA can be used to assess the thermal stability of the complexes and confirm the presence of coordinated solvent molecules. orientjchem.org

These characterization methods are crucial for understanding the structure and stability of the metal-quinazoline complexes, which in turn influences their potential applications. slideshare.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isoxazole |

Exploration of Metal-Ligand Binding Modes and Geometries

The coordination chemistry of this compound analogues is an area of growing interest, although detailed crystallographic studies on their metal complexes are not extensively documented in current literature. However, by examining the structural data of closely related quinazoline derivatives, the potential binding modes and coordination geometries of this compound ligands can be inferred. The quinazoline ring system possesses multiple heteroatoms, primarily nitrogen atoms, which can act as Lewis bases and donate electron pairs to a metal center.

The most probable coordination sites on the this compound scaffold are the nitrogen atoms of the quinazoline ring. Specifically, the N1 and N3 atoms are the principal sites for metal binding. Depending on the derivatization of the core structure, a this compound analogue can act as a monodentate or a polydentate ligand. For instance, a simple this compound would likely coordinate in a monodentate fashion through one of its nitrogen atoms. However, the introduction of additional donor groups at other positions on the quinazoline or phenoxy rings can create multidentate ligands capable of forming more stable chelate rings with a metal ion.

Research on analogous quinazoline-based ligands provides significant insights into the expected coordination behavior. For example, studies on halogenated quinazoline derivatives complexed with transition metals have revealed specific binding interactions and geometries confirmed by single-crystal X-ray crystallography. rsc.org In one such study, a derivative, (E)-4-(2-((3-fluoropyridin-2-yl)methylene)hydrazinyl) quinazoline (L2), was shown to coordinate with various metal(II) ions, including nickel(II) and manganese(II). rsc.org

In the complex Ni(L2)22, the nickel(II) ion is coordinated by two L2 ligands, each acting in a tridentate manner. rsc.org The coordination sphere is defined by the N1 atom of the quinazoline ring, a hydrazinyl nitrogen, and the nitrogen atom of the pyridine (B92270) ring from each ligand. This results in a distorted octahedral geometry around the Ni(II) center. rsc.org Similarly, in the manganese(II) complex, [Mn(L2)(CH3OH)(Cl)2], the ligand coordinates in a comparable tridentate fashion, with the remaining coordination sites occupied by a methanol (B129727) molecule and two chloride ions, again resulting in a distorted octahedral environment. rsc.org

These findings suggest that this compound analogues, if similarly functionalized with chelating groups, would likely adopt comparable coordination modes. The specific geometry of the resulting complex—be it octahedral, tetrahedral, or square planar—would be dictated by several factors, including the electronic configuration and size of the metal ion, the denticity of the ligand, and the steric hindrance imposed by the substituents.

The table below summarizes crystallographic data from selected metal complexes of a quinazoline analogue, (E)-4-(2-((3-fluoropyridin-2-yl)methylene)hydrazinyl) quinazoline (L2), illustrating the typical bond lengths and angles observed in such coordination compounds. rsc.org This data serves as a valuable reference for predicting the structural parameters of hypothetical this compound metal complexes.

| Complex | Metal-N(Quinazoline) | Metal-N(Hydrazine) | Metal-N(Pyridine) | Other Metal-Ligand Bonds |

|---|---|---|---|---|

| Ni(L2)22 | 2.067(3) / 2.062(3) | 2.054(3) / 2.062(3) | 2.128(3) / 2.133(3) | N/A |

| [Mn(L2)(CH3OH)(Cl)2] | 2.316(2) | 2.280(2) | 2.378(2) | Mn-O(Methanol): 2.234(2), Mn-Cl: 2.5020(8) / 2.5152(8) |

| Complex | N(Quinazoline)-Metal-N(Hydrazine) | N(Hydrazine)-Metal-N(Pyridine) | N(Quinazoline)-Metal-N(Pyridine) |

|---|---|---|---|

| Ni(L2)22 | 78.04(12) / 78.14(12) | 76.54(12) / 76.65(12) | 154.55(12) / 154.69(12) |

| [Mn(L2)(CH3OH)(Cl)2] | 69.83(7) | 68.99(7) | 138.81(7) |

While direct structural data for metal complexes of this compound itself is lacking, the principles of coordination chemistry and the extensive research on analogous heterocyclic systems provide a solid foundation for understanding their potential metal-ligand interactions. Future research involving the synthesis and single-crystal X-ray diffraction analysis of such complexes is necessary to fully elucidate their binding modes and geometries.

Advanced Applications of 4 Phenoxyquinazoline in Chemical Sciences

Catalytic Roles and Materials Science Integration

While the broader class of quinazoline (B50416) derivatives has been explored for catalytic applications and in the design of novel materials, direct evidence for 4-phenoxyquinazoline acting as a catalyst or catalyst component is less prominent in the reviewed literature. Its primary significance in this domain appears to be as a product or intermediate within catalytic reaction systems, or as a structural motif that can be incorporated into functional materials.

Role as Catalysts or Catalyst Components in Organic Synthesis

The literature indicates that quinazoline derivatives are investigated for their potential in catalysis. However, the specific role of this compound as a catalyst or a component within a catalytic system is not extensively detailed in the provided search results. Instead, it is often observed as a product formed during catalytic processes, such as attempted Suzuki reactions, where it can arise as an aryl ether product under palladium-catalyzed conditions thieme-connect.com. Its presence in such contexts suggests it can be a target or byproduct in reactions employing metal catalysts, rather than an active catalytic species itself.

Application in the Design of Novel Materials with Tunable Properties

Quinazoline derivatives, in general, have garnered attention for their fluorescent properties, making them candidates for applications in material science, including organic light-emitting diodes (OLEDs) researchgate.netrsc.org. While specific applications of this compound in designing novel materials with precisely tunable properties are not explicitly detailed in the provided snippets, its structural framework, featuring an aromatic system and a heteroatom-rich core, suggests a potential for incorporation into functional materials. Further research would be needed to elucidate its specific contributions to material properties such as luminescence, conductivity, or thermal stability.

Chemical Biology Probes and Tools

The quinazoline skeleton is recognized for its biological relevance, and derivatives are explored for applications in chemical biology, including as probes and imaging agents. Patent literature indicates that derivatives of this compound have been investigated as tumor imaging agents and radioactive compounds google.com. This suggests that the this compound moiety can be functionalized or modified to create molecules with utility in biological studies, such as diagnostic imaging or as tools for investigating biological processes.

Intermediates in the Synthesis of Complex Organic Molecules

This compound serves as a crucial intermediate and building block in the synthesis of a variety of complex organic molecules, including diverse heterocyclic frameworks. Its reactivity allows for further functionalization and elaboration, making it a valuable starting material in multi-step synthetic strategies.

Building Blocks for Diverse Heterocyclic Frameworks

The this compound structure can be chemically transformed into other heterocyclic systems, underscoring its utility as a synthetic intermediate. For instance, it can be converted into 4-aminoquinazoline-3-oxide through reaction with hydroxylamine (B1172632) under elevated temperature and pressure brunel.ac.uk. Furthermore, related derivatives, such as 2-chloro-4-phenoxyquinazoline, can undergo alcoholysis reactions to yield di- or mixed-alkoxy/phenoxy quinazolines, demonstrating the versatility of the quinazoline core in generating diverse functionalized heterocycles archive.org. These transformations highlight the role of this compound and its analogues as adaptable synthons for constructing more complex heterocyclic architectures.

Table 1: Synthetic Transformations Utilizing this compound Derivatives

| Starting Material/Derivative | Reagent(s) | Conditions | Product(s) | Reference |

| This compound | Hydroxylamine (NH2OH) | 125°C, high pressure | 4-aminoquinazoline-3-oxide | brunel.ac.uk |

| 2-Chloro-4-phenoxyquinazoline | Ethanol (EtOH), Sodium ethoxide (NaOEt) | Not specified | 2,4-diethoxyquinazoline | archive.org |

| 2,4-Diphenoxyquinazoline | Ethanol (EtOH), Sodium ethoxide (NaOEt) | Not specified | 2-phenoxy-4-ethoxyquinazoline | archive.org |

| 2-Phenoxy-4-ethoxyquinazoline | Methanol (B129727) (MeOH), Sodium methoxide (B1231860) (NaOMe) | Not specified | 2-phenoxy-4-methoxyquinazoline | archive.org |

| This compound | NaH, Phenol, DMF | Cooled to 0°C, then dropwise addition | 6-iodo-4-phenoxyquinazoline (as a subsequent step) | ambeed.com |

Contribution to the Total Synthesis of Bioactive Natural Products

While specific instances of this compound being directly employed in the total synthesis of named bioactive natural products are not detailed in the provided snippets, the broader quinazoline scaffold is a recurring structural motif in numerous biologically active compounds and pharmaceuticals researchgate.netmdpi.comresearchgate.netnih.gov. This prevalence suggests that this compound, as a functionalized quinazoline derivative, can serve as a valuable intermediate or precursor in the synthetic pathways leading to complex molecules with significant biological relevance, including alkaloids and various therapeutic agents. Its structural features make it amenable to modifications that are crucial for building the intricate architectures of many natural products and drug candidates.

Analytical Method Development for 4 Phenoxyquinazoline

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are indispensable for separating, identifying, and quantifying chemical compounds based on their differential partitioning between a stationary phase and a mobile phase. For 4-Phenoxyquinazoline, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer powerful tools for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized technique for the analysis of organic compounds, offering high resolution and sensitivity. Studies involving quinazoline (B50416) derivatives, which share structural similarities with this compound, demonstrate the efficacy of HPLC in their analysis. For instance, HPLC has been employed for the purity evaluation of quinazoline derivatives using instruments equipped with UV-Visible Diode Array detectors and C18 stationary phases nih.gov. The technique has also been instrumental in determining the stability of quinazoline derivatives in biochemical study environments, showing linearity in concentration ranges from 0.1 mg/mL to 0.1 µg/mL with correlation coefficients typically exceeding 0.9995 researchgate.net. Furthermore, HPLC has been used to analyze radiolabeled quinazoline derivatives, providing retention times that aid in compound identification and purity assessment researchgate.net.

Table 8.1.1: Representative HPLC Parameters for Quinazoline Derivatives

| Parameter | Details | Source |

| Instrument | Jasco LC-4000 | nih.gov |

| Column | XTerra MS C18, 5 µm, 4.6 mm×150 mm | nih.gov |

| Detector | UV-Visible Diode Array (Jasco MD-4015) | nih.gov |

| Mobile Phase | Varied (e.g., Acetonitrile (B52724)/Water gradients) | nih.gov |

| Retention Time | 10.6–23.4 min (for specific 125I labeled derivatives) | researchgate.net |

| Linearity Range | 0.1 mg/mL to 0.1 µg/mL | researchgate.net |

| Correlation Coeff | ≥ 0.9995 | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an advancement over traditional HPLC, utilizing smaller particle size stationary phases (typically < 2 µm) and operating at higher pressures. This results in significantly improved separation efficiency, reduced analysis times, and enhanced sensitivity researchgate.net. While specific UPLC methods for this compound were not detailed in the reviewed literature, UPLC methodologies developed for other complex mixtures provide a framework for its analysis. Such methods often employ columns like the BEH phenyl (100 × 2.1 mm, 1.7 µm) with mobile phases comprising acetonitrile and aqueous buffers, operating at flow rates around 0.38 mL/min and column temperatures of approximately 30°C, with detection typically performed using a photodiode array detector at wavelengths around 220 nm nih.gov. The inherent advantages of UPLC make it a suitable technique for the rapid and sensitive quantification of this compound.

Table 8.1.2: Example UPLC Parameters for Compound Analysis

| Parameter | Details | Source |

| Column | BEH phenyl, 100 × 2.1 mm, 1.7 µm i.d. | nih.gov |

| Mobile Phase | Acetonitrile / 0.1 M HCl (50:50, v/v) | nih.gov |

| Flow Rate | 0.38 mL/min | nih.gov |

| Column Temperature | 30°C | nih.gov |

| Injection Volume | 1.2 µL | nih.gov |

| Detection Wavelength | 220 nm (Photodiode Array) | nih.gov |

Mass Spectrometry-Based Detection in Complex Matrices

Coupling chromatographic separation with mass spectrometry (MS) provides highly sensitive and selective detection capabilities, particularly when analyzing compounds in complex biological or environmental matrices.

LC-MS/MS for Sensitive and Selective Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for trace analysis due to its ability to provide both separation and highly specific molecular identification and quantification. Methods employing LC-MS/MS have been developed for the analysis of various quinazoline derivatives and related heterocycles in biological samples like plasma nih.gov. These methods typically involve sample preparation techniques such as protein precipitation, followed by separation on reverse-phase columns using mobile phases composed of organic solvents and aqueous buffers, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) nih.gov. Detection is usually performed using electrospray ionization (ESI) in the Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions nih.govmdpi.com. Such LC-MS/MS assays have demonstrated low limits of quantification (LLOQ) as low as 1 ng/mL, with excellent linearity, precision, and accuracy, making them suitable for pharmacokinetic studies and trace-level detection nih.govmdpi.com.

Table 8.2.1: Representative LC-MS/MS Parameters and Validation Data for Quinazoline Derivatives

| Parameter | Details | Source |

| Sample Extraction | Protein precipitation | nih.gov |

| Column | Hypersil Phenyl BDS, 50 × 4.6 mm, 2.4 µm | nih.gov |

| Mobile Phase | 5 mM Ammonium Acetate / Acetonitrile (20:80, v/v) with 0.1% Formic Acid | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temperature | 40 °C | nih.gov |

| Ionization | Positive Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| LLOQ | 1 ng/mL | nih.gov |

| Linearity Range | 1.00 to 1000 ng/mL (rat plasma) | nih.gov |

| Precision (Intra/Inter) | <11% | nih.gov |

| Accuracy | -1.8% to 9.60% deviation from nominal | nih.gov |

| Sensitivity | Detection limits down to 1 ppb (for 4-quinolone antibiotics) | nih.gov |

Strategies for Mitigating Matrix Effects and Isobaric Interference

Analyzing this compound in complex matrices necessitates strategies to overcome matrix effects, which can suppress or enhance analyte ionization, and isobaric interference, where other compounds possess similar mass-to-charge ratios. LC-MS/MS inherently addresses specificity through MRM, but further mitigation strategies are often employed. The use of stable isotope-labeled internal standards is a common practice to compensate for variations in ionization efficiency and sample preparation losses mdpi.com. Optimizing ionization source parameters, such as ion energy and gas flows, can also improve signal stability. For enhanced selectivity and structural confirmation, techniques like high-resolution mass spectrometry (HRMS) or quasi-MS/MS/MS involving in-source collision-induced dissociation can provide additional structural information to differentiate target analytes from interfering species mdpi.comnih.gov. Careful selection of chromatographic conditions to achieve optimal separation prior to MS detection is also paramount in minimizing co-eluting interferences.

Electrochemical Detection Methods for Advanced Sensing Applications

Electrochemical detection methods offer sensitive, selective, and often portable analytical platforms. While various electrochemical sensors have been developed for diverse analytes, including pharmaceuticals and environmental contaminants, specific reports detailing the electrochemical detection or sensing applications of this compound were not identified in the reviewed literature. The principles of electrochemical sensing typically involve modifying electrode surfaces with nanomaterials or molecularly imprinted polymers to enhance analyte binding and signal transduction mdpi.commdpi.comumons.ac.be. These methods often report linear detection ranges and low limits of detection for their target analytes mdpi.commdpi.combiointerfaceresearch.com. However, without direct literature evidence, the application of such techniques to this compound cannot be substantiated.

Compound List:

this compound

Design and Application of Aptasensors for Specific Detection

Aptasensors represent a rapidly evolving class of biosensors that leverage the unique binding properties of aptamers—short, single-stranded DNA or RNA molecules—to target specific analytes. Aptamers can be selected for high affinity and specificity towards a wide range of molecules, including small organic compounds, proteins, and even cells, through a process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX) nih.govfrontiersin.orgbeilstein-journals.org. The application of aptasensors for the detection of this compound would involve the development of specific aptamers capable of binding to this compound.

The design of an aptasensor typically involves immobilizing these selected aptamers onto a transducer surface, such as an electrode. Upon binding of the target analyte (this compound), a measurable signal is generated. This signal can be electrochemical, optical, or mass-based, depending on the transducer used. For electrochemical aptasensors, the binding event can alter the electron transfer kinetics between a redox probe and the electrode surface, or it can directly change the impedance or capacitance of the electrode interface nih.govfrontiersin.org. While specific literature detailing aptasensor development solely for this compound was not found in the provided search results, the general principles of aptasensor design for small molecules are well-established nih.govfrontiersin.orgbeilstein-journals.org. Research into aptamers for other quinazoline derivatives or related heterocyclic compounds could provide a foundation for developing such sensors for this compound.

Functionalization of Electrode Surfaces for Enhanced Sensitivity

Enhancing the sensitivity and selectivity of electrochemical sensors often relies on modifying the electrode surface with various materials. These modifications aim to increase the surface area, improve conductivity, introduce specific binding sites, or facilitate signal amplification. For the detection of this compound, functionalization strategies could involve the use of nanomaterials, conductive polymers, or self-assembled monolayers.

Nanomaterial-Based Electrode Functionalization: Nanomaterials such as graphene, graphene oxide, carbon nanotubes, and various metal nanoparticles (e.g., gold, platinum) are frequently employed to functionalize electrode surfaces frontiersin.orgmdpi.comnih.gov. These materials offer a high surface-to-volume ratio, excellent electrical conductivity, and abundant sites for biomolecule immobilization. For instance, graphene oxide functionalized with amino groups (AMGO) has been shown to enhance the electrical performance and electron transfer kinetics of electrodes, leading to improved sensing capabilities mdpi.com. Similarly, composites of graphene and metal oxides, or graphene and conductive polymers like polypyrrole, can create synergistic effects that boost sensor performance frontiersin.orgmdpi.com.

Data Table Example: General Principles of Electrode Functionalization for Enhanced Electrochemical Sensing

While specific data for this compound aptasensors or functionalized electrodes are not detailed in the provided snippets, the following table illustrates typical performance enhancements observed with functionalized electrodes in electrochemical sensing applications, based on general principles found in the literature.

| Electrode Modification Strategy | Key Material(s) | Reported Benefit | Typical Application Area |

| Nanoparticle Decoration | Gold NPs, Platinum NPs | Increased surface area, enhanced electron transfer, catalytic activity | Biomolecule immobilization, redox signal amplification |

| Carbon Nanomaterial Composites | Graphene, Carbon Nanotubes, rGO | High conductivity, large surface area, improved charge transfer | Electrochemical biosensors, catalysis |

| Conductive Polymers | Polypyrrole, Poly(3,4-ethylenedioxythiophene) | Enhanced conductivity, film formation, electrocatalytic properties | Sensor platforms, electrocatalysis |

| Hybrid Nanocomposites | MoS2-rGO, AuNPs/PB | Synergistic effects, improved signal amplification, enhanced stability | Multiplexed detection, sensitive analyte recognition |

Note: This table is illustrative and based on general principles of electrochemical sensor development as found in related literature. Specific performance data for this compound would require dedicated studies.

Compound List:

this compound

Patent Landscape and Intellectual Property Analysis of 4 Phenoxyquinazoline Research

Methodologies for Patent Landscape Analysis (PLA)

Patent Landscape Analysis (PLA) is a multifaceted process that involves searching, organizing, and analyzing patent data to reveal trends in technology, business, and science. queensu.ca This strategic analysis provides a comprehensive overview of the patenting activities within a specific technological field, offering insights that are crucial for R&D planning, competitive intelligence, and strategic decision-making. rkdewan.compstc.org

Identifying Innovation Trends and White Spaces in Technology

A primary goal of PLA is to identify innovation trends by analyzing the frequency and distribution of patent filings over time. ttconsultants.com This temporal analysis can reveal emerging technologies and areas of rapid innovation, indicated by a spike in recent patent applications. rkdewan.com By mapping the patent landscape, it is possible to identify "white spaces" — areas with low patenting activity. ttconsultants.comwipo.int These white spaces represent untapped opportunities for new research and development, allowing organizations to target their innovation efforts with a reduced risk of infringing on existing patents and potentially gaining a first-mover advantage. ttconsultants.comiiprd.com The process involves defining the scope of interest, collecting relevant patent data from comprehensive databases, and then organizing and filtering this information to make it manageable for analysis. ttconsultants.com

Strategic Analysis of Competitive Intelligence and R&D Directions

PLA is a powerful tool for gathering competitive intelligence. dilworthip.com By identifying the key players in a specific technological field, including companies and research institutions, and analyzing their patent portfolios, one can gain crucial insights into their R&D strategies, strengths, and weaknesses. xlscout.ailumenci.com This analysis helps in understanding the competitive environment and anticipating future market trends. dilworthip.com Furthermore, examining the technological subdomains within the patent landscape allows for a detailed understanding of where competitors are focusing their R&D efforts. ttconsultants.com This information is vital for making informed decisions about resource allocation for new and ongoing R&D projects and for developing a strategic patenting approach. pstc.org It can also reveal potential partners for collaboration or acquisition targets. dilworthip.com

Overview of Patent Filings Related to 4-Phenoxyquinazoline and its Derivatives

The quinazoline (B50416) scaffold is a significant heterocyclic compound in medicinal chemistry due to its wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. frontiersin.orgnih.gov Consequently, there has been substantial patenting activity surrounding quinazoline derivatives, including those with a 4-phenoxy substituent. Many of these patents focus on their potential as inhibitors of various protein kinases involved in cell signaling pathways, which are often dysregulated in diseases like cancer. nih.govgoogleapis.com For instance, derivatives of this compound have been investigated for their therapeutic potential. googleapis.com

Identification of Key Academic and Corporate Assignees

The patent landscape for quinazoline derivatives, including 4-phenoxyquinazolines, reveals a mix of both corporate and academic entities as key assignees. Pharmaceutical giants and biotechnology companies are major players, actively patenting novel derivatives and their applications. For example, patents assigned to companies like Exelixis Inc. describe quinazoline derivatives as modulators of protein kinases such as c-Met, KDR, c-Kit, flt-3, and flt-4, which are implicated in cancer. google.comgoogle.com Historically, companies have filed patents for quinazoline derivatives for various therapeutic applications. googleapis.com Academic institutions also contribute significantly to the patent literature, often focusing on novel synthetic methodologies and the discovery of new biological targets for these compounds. The collaboration between industry and academia is also evident in the patent filings. xlscout.ai

Geographical Distribution and Filing Trends of Patent Applications

Patent applications for quinazoline derivatives are filed globally, with significant activity in major markets such as the United States, Europe, and China. rkdewan.com The geographical distribution of filings often reflects the locations of major pharmaceutical research hubs and key market opportunities. Analyzing filing trends can reveal shifts in research focus and investment across different regions. For instance, a rise in patent applications in a particular country may indicate growing research and development activities and a favorable market for related therapeutic products. The World Intellectual Property Organization (WIPO) and regional patent offices like the European Patent Office (EPO) are common jurisdictions for international patent protection. queensu.ca

Emerging Patenting Strategies and Opportunities in Quinazoline Chemistry

The field of quinazoline chemistry continues to evolve, presenting new opportunities and demanding innovative patenting strategies. As the understanding of the molecular basis of diseases deepens, there is a growing trend towards developing more selective and potent quinazoline-based inhibitors. nih.gov

A key strategy involves the development of derivatives that can overcome drug resistance, a significant challenge in cancer therapy. nih.gov Patents are increasingly focused on compounds that are effective against mutated forms of target proteins. nih.gov

Furthermore, recent advancements in synthetic organic chemistry are opening up new avenues for creating diverse libraries of quinazoline derivatives. frontiersin.org Patented synthetic methods that are efficient and allow for the functionalization of the quinazoline scaffold are highly valuable. google.comgoogle.com For example, methods for the selective functionalization of the quinazoline core enable the synthesis of novel compounds with potentially improved pharmacological properties. google.comgoogle.com

Another emerging opportunity lies in the exploration of new therapeutic applications for quinazoline derivatives beyond their traditional use in oncology. researchgate.net As research uncovers the role of specific kinases and other targets in a wider range of diseases, there is potential to patent the use of this compound and related compounds for these new indications.

Finally, "white space" analysis continues to be a crucial strategy for identifying underexplored areas within quinazoline chemistry. iiprd.comrelecura.ai By systematically mapping the existing patent landscape, researchers can identify novel structural modifications or therapeutic targets that have not been extensively investigated, thereby creating new intellectual property and advancing the field. relecura.ai

Future Research Directions and Perspectives for 4 Phenoxyquinazoline

Elucidation of Novel Synthetic Pathways and Mechanistic Insights

Future research in the synthesis of 4-Phenoxyquinazoline will likely focus on developing more efficient, atom-economical, and environmentally benign routes. While current methods, such as those employing aryne chemistry for phenoxylation researchgate.netrsc.orgrsc.org, offer mild conditions and good yields, there remains scope for innovation. Investigating one-pot multi-component reactions that minimize purification steps and waste generation is a promising avenue researchgate.net. Furthermore, the development of catalytic systems, potentially utilizing earth-abundant metals or organocatalysts, could lead to more sustainable and scalable syntheses. Mechanistic studies will be crucial for optimizing these new pathways, providing deeper insights into reaction intermediates, transition states, and the factors governing selectivity and yield. Understanding these mechanisms can guide the rational design of improved catalysts and reaction conditions, paving the way for novel synthetic strategies researchgate.netmdpi.comresearchgate.net. For instance, research into cascade reactions that assemble the quinazoline (B50416) core and introduce the phenoxy group in a single operation could significantly streamline the synthetic process.

Development of Advanced Green Chemistry Methodologies

The drive towards sustainable chemical practices necessitates the application of green chemistry principles to the synthesis of this compound. Future research should prioritize the development of methodologies that reduce or eliminate the use of hazardous solvents, minimize energy consumption, and generate less waste. This could involve exploring solvent-free reactions, employing greener solvents such as water or bio-based solvents, and developing catalytic processes that operate under milder conditions researchgate.netnih.gov. The use of microwave irradiation or sonochemistry can also contribute to more energy-efficient syntheses. Furthermore, the design of synthetic routes that incorporate renewable feedstocks or utilize biocatalysis could represent a significant advancement in the green synthesis of quinazoline derivatives. Research into atom-economical reactions, such as C-H activation or cascade cyclizations, will also be vital for minimizing by-product formation and maximizing resource efficiency researchgate.netnih.gov.

Integration of Cutting-Edge Spectroscopic and Computational Approaches

The characterization and understanding of this compound and its derivatives can be significantly enhanced through the integration of advanced spectroscopic and computational techniques. Future research should leverage state-of-the-art spectroscopic methods, including high-resolution NMR (e.g., 2D NMR experiments like COSY, HSQC), advanced mass spectrometry (e.g., HRMS for precise mass determination), and vibrational spectroscopy (IR, Raman) for comprehensive structural elucidation and purity assessment mdpi.com. Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in predicting molecular properties, reaction mechanisms, and potential interactions, thereby guiding experimental efforts mdpi.comnih.gov. Molecular modeling and simulation techniques can provide insights into conformational preferences, electronic structures, and reactivity, aiding in the rational design of new derivatives with tailored properties. Furthermore, the application of chemometrics and machine learning to spectroscopic data could lead to more efficient and robust analytical protocols.

Innovation in Derivatization Strategies for Enhanced Functionalization

The quinazoline scaffold offers multiple sites for derivatization, allowing for the fine-tuning of physicochemical and biological properties. Future research should focus on innovative strategies for the selective functionalization of this compound. This includes exploring regioselective C-H functionalization reactions, which can introduce substituents at specific positions on the quinazoline core or the phenoxy ring without the need for pre-functionalized starting materials researchgate.net. The development of novel coupling reactions, such as cross-coupling methodologies, could enable the facile introduction of diverse aryl, heteroaryl, or alkyl groups. Furthermore, exploring the synthesis of libraries of this compound derivatives with varied substituents will be crucial for structure-activity relationship (SAR) studies and for identifying compounds with optimized characteristics for specific applications. The design of hybrid molecules that combine the this compound core with other pharmacologically active moieties also represents a significant area for innovation mdpi.cominnovareacademics.in.

Expansion of Applications in Catalysis, Materials Science, and Chemical Biology